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molecular formula C10H14O4 B8380250 Ethyl(2-hydroxy-3-oxo-1-cyclohexen-1-yl)acetate

Ethyl(2-hydroxy-3-oxo-1-cyclohexen-1-yl)acetate

Cat. No. B8380250
M. Wt: 198.22 g/mol
InChI Key: OBTDHFWWDGJSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399444B2

Procedure details

n-Butyl lithium (101 mL, 161 mmol) was added to a stirred solution of diisopropylamine (22.96 mL) in methyl-THF (200 mL) at −10° C. The resulting solution was stirred at −10° C. for 15 mins. 1,2-cyclohexanedione (8.6 g) was added to the reaction mixture as a solution in methyl-THF (28 mL). During the addition the internal temperature of the reaction was maintained between −15° C. and −5° C. by modulation of delivery rate. The resulting dark orange/brown solution was stirred at −10° C. for a further 15 mins. The reaction mixture was then cooled to −78° C. and ethyl bromoacetate (12.76 mL) was added dropwise via syringe. Further ethyl bromoacetate (0.8 mL) was added, no further evolution of heat was observed therefore the reaction was left to stir at −60 to −70° C. (internal temp) for 1 hour 15 minutes. The reaction mixture was quenched at −78° C. with 0.5 M HCl (400 ml), allowed to warm to RT and extracted with diethyl ether (200 ml). The organic layer was washed with water (300 mL) and saturated brine. The crude reaction mixture was purified by flash column chromatography (100 g, silica, ethyl acetate/cyclohexane, 0-50%) to give the title compound (7.1 g). LC/MS MH+ 199, Rt 1.78 mins (5 min system).
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
22.96 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
solvent
Reaction Step Two
Quantity
12.76 mL
Type
reactant
Reaction Step Three
Quantity
0.8 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[C:13]1(=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][C:14]1=[O:19].Br[CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24]>CN1C2C(N=C(N)NC=2NCC1CNC1C=CC(C(NC(C(O)=O)CCC(O)=O)=O)=CC=1)=O>[CH2:26]([O:25][C:23](=[O:24])[CH2:22][C:18]1[CH2:17][CH2:16][CH2:15][C:14](=[O:19])[C:13]=1[OH:20])[CH3:27]

Inputs

Step One
Name
Quantity
101 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
22.96 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
C1(C(CCCC1)=O)=O
Name
Quantity
28 mL
Type
solvent
Smiles
CN1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Step Three
Name
Quantity
12.76 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Four
Name
Quantity
0.8 mL
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at −10° C. for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition the internal temperature of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was maintained between −15° C. and −5° C. by modulation of delivery rate
STIRRING
Type
STIRRING
Details
The resulting dark orange/brown solution was stirred at −10° C. for a further 15 mins
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
no further evolution of heat
WAIT
Type
WAIT
Details
the reaction was left
STIRRING
Type
STIRRING
Details
to stir at −60 to −70° C. (internal temp) for 1 hour 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched at −78° C. with 0.5 M HCl (400 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (200 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (300 mL) and saturated brine
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography (100 g, silica, ethyl acetate/cyclohexane, 0-50%)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(CC1=C(C(CCC1)=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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